(1-Tritylimidazol-4-yl)boronic acid
CAS No.:
Cat. No.: VC13652535
Molecular Formula: C22H19BN2O2
Molecular Weight: 354.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19BN2O2 |
|---|---|
| Molecular Weight | 354.2 g/mol |
| IUPAC Name | (1-tritylimidazol-4-yl)boronic acid |
| Standard InChI | InChI=1S/C22H19BN2O2/c26-23(27)21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H |
| Standard InChI Key | QTDGLFQIBCUAAS-UHFFFAOYSA-N |
| SMILES | B(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
| Canonical SMILES | B(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(1-Tritylimidazol-4-yl)boronic acid consists of an imidazole ring substituted at the 1-position with a trityl (triphenylmethyl) group and at the 4-position with a boronic acid (-B(OH)) moiety. The trityl group confers steric bulk, potentially stabilizing the compound against undesired side reactions, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions . Key structural identifiers include:
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| IUPAC Name | (1-tritylimidazol-4-yl)boronic acid |
| Canonical SMILES | B(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
| InChI Key | QTDGLFQIBCUAAS-UHFFFAOYSA-N |
| PubChem CID | 58307916 |
Physicochemical Characteristics
The compound’s boronic acid group imparts moderate polarity, necessitating storage under anhydrous conditions to prevent hydrolysis . Its molecular weight (354.21 g/mol) and aromatic trityl group suggest low solubility in aqueous media but compatibility with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthesis and Characterization
Analytical Characterization
Critical characterization data include:
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: Expected signals for trityl protons (δ 7.2–7.4 ppm, multiplet), imidazole protons (δ 7.8–8.2 ppm), and boronic acid -OH protons (δ 5–6 ppm, broad).
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Mass Spectrometry: A molecular ion peak at m/z 354.21 (M) with fragmentation patterns corresponding to trityl and imidazole moieties .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Boronic acids are pivotal in forming carbon-carbon bonds, and this compound’s steric bulk may enhance selectivity in coupling reactions. For example, coupling with aryl halides could yield biaryl derivatives, useful in materials science or drug discovery. A comparative analysis of coupling efficiency against smaller boronic acids (e.g., phenylboronic acid) remains an area for empirical study.
Heterocyclic Compound Synthesis
The imidazole core positions this compound as a potential building block for nitrogen-containing heterocycles. Functionalization at the 2- or 5-positions of the imidazole ring could lead to ligands for catalytic systems or kinase inhibitors .
| Parameter | Recommendation |
|---|---|
| Storage Conditions | -20°C, inert atmosphere, desiccated |
| Stability | Sensitive to moisture and light |
| Handling Precautions | Use gloves and eye protection; avoid inhalation |
Future Perspectives
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Reaction Optimization: Systematic studies to determine optimal conditions for Suzuki-Miyaura couplings involving this bulky boronic acid.
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Biological Screening: Collaboration with pharmacological institutes to assess antimicrobial or anticancer activity.
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Materials Science: Exploration of metal-organic frameworks (MOFs) incorporating imidazole-boronic acid linkers.
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